2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride
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Overview
Description
2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride is a synthetic organic compound known for its unique structure and properties It is characterized by the presence of a thiazolium ring, an azo group, and a benzylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-aminobenzylmethylamine, followed by coupling with 3-methylthiazole to form the azo compound.
Quaternization: The azo compound is then subjected to quaternization using methyl chloride to introduce the thiazolium chloride moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, pH levels, and using appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazolium ring.
Reduction: Corresponding amines from the cleavage of the azo bond.
Substitution: Substituted thiazolium derivatives.
Scientific Research Applications
2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The azo group can undergo redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-[Benzylmethylamino]phenyl]azo]-1,3-thiazolium chloride
- 2-[[4-[Benzylmethylamino]phenyl]azo]-1,4-thiazolium chloride
Uniqueness
2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride is unique due to its specific substitution pattern and the presence of the methyl group on the thiazolium ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
72797-26-3 |
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Molecular Formula |
C18H19ClN4S |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
N-benzyl-N-methyl-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]aniline;chloride |
InChI |
InChI=1S/C18H19N4S.ClH/c1-21-12-13-23-18(21)20-19-16-8-10-17(11-9-16)22(2)14-15-6-4-3-5-7-15;/h3-13H,14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AYTFBSHAPXBMGO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC=C1)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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